3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
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Overview
Description
3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine is a chemical compound with the molecular formula C9H6BrFN2O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine typically involves the reaction of 3-bromo-5-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the corresponding isoxazole ring . The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isoxazole ring can be oxidized to form corresponding oximes or nitriles.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Substitution: Formation of various substituted isoxazoles.
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 3-(3-Bromophenyl)isoxazol-5-amine
- 3-(4-Fluorophenyl)isoxazol-5-amine
- 3-(2-Fluorophenyl)isoxazol-5-amine
Uniqueness
3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C9H6BrFN2O |
---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
3-(3-bromo-5-fluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6BrFN2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2 |
InChI Key |
MMCMUNRSWHDJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=NOC(=C2)N |
Origin of Product |
United States |
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